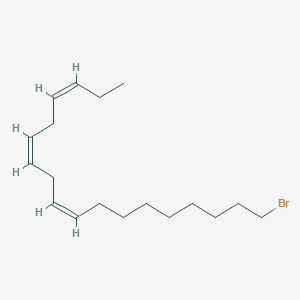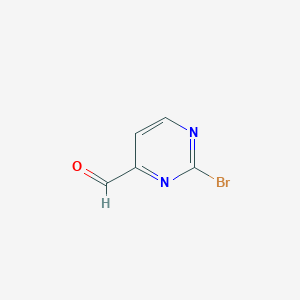
2'-beta-C-Methyl-4-thiouridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-beta-C-Methyl-4-thiouridine is a purine nucleoside analogue. Purine nucleoside analogues are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-beta-C-Methyl-4-thiouridine involves several steps. Starting from uridine, the compound undergoes acetylation of the hydroxyl groups, transformation of the 4-oxo group into the 4-thio group using Lawesson’s reagent, followed by deacetylation with ammonia in methanol to obtain the free nucleoside .
Industrial Production Methods
Industrial production methods for 2’-beta-C-Methyl-4-thiouridine are not widely documented.
化学反应分析
Types of Reactions
2’-beta-C-Methyl-4-thiouridine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the thiol group.
Substitution: The nucleoside can undergo substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups at the thiol position .
科学研究应用
2’-beta-C-Methyl-4-thiouridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleoside metabolism and RNA labeling.
Medicine: Investigated for its potential anticancer properties, particularly in targeting lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and chemical probes
作用机制
The mechanism of action of 2’-beta-C-Methyl-4-thiouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through the inhibition of DNA polymerase and the induction of DNA damage, leading to cell death .
相似化合物的比较
Similar Compounds
4-Thiouridine: Another thiolated nucleoside used in RNA labeling and studies of RNA dynamics.
2’-C-Methyladenosine: A nucleoside analogue with antiviral properties.
2’-Fluoro-2’-deoxyuridine: A fluorinated nucleoside used in cancer treatment.
Uniqueness
2’-beta-C-Methyl-4-thiouridine is unique due to its specific structure, which combines a methyl group at the 2’ position and a thiol group at the 4 position. This combination imparts distinct chemical and biological properties, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C10H14N2O5S |
|---|---|
分子量 |
274.30 g/mol |
IUPAC 名称 |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-10(16)7(14)5(4-13)17-8(10)12-3-2-6(18)11-9(12)15/h2-3,5,7-8,13-14,16H,4H2,1H3,(H,11,15,18) |
InChI 键 |
SVAZIKYJXKOFEM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(OC1N2C=CC(=S)NC2=O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-1,7-diazaspiro[4.5]decane](/img/structure/B12101147.png)



![N-[1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12101178.png)








